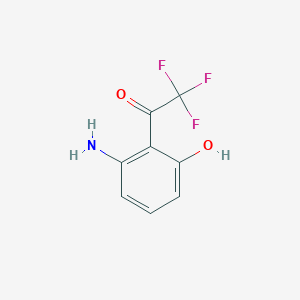

2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone

Description

2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoromethyl group at the carbonyl position, an amino group at the 2'-position, and a hydroxyl group at the 6'-position of the aromatic ring. This unique combination of electron-withdrawing (trifluoromethyl) and electron-donating (amino, hydroxyl) substituents imparts distinct physicochemical properties, making it valuable in organic synthesis, catalysis, and pharmaceutical applications. Its molecular formula is inferred as C₈H₅F₃NO₂, with a molecular weight of 220.13 g/mol (estimated).

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(2-amino-6-hydroxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h1-3,13H,12H2 |

InChI Key |

VTTIGLVJEAOQKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-hydroxyacetophenone and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation process.

Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones under specific conditions.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers with enhanced thermal stability and unique optical properties.

Mechanism of Action

The mechanism of action of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone (C₈H₄F₄O₂)

- Key Features : Contains a hydroxyl group at 2' and trifluoroacetyl group at 6', differing in substituent positions compared to the target compound.

- Reactivity: The hydroxyl group enhances hydrogen-bonding capacity, while the trifluoroacetyl group increases electrophilicity. However, the absence of an amino group reduces nucleophilic reactivity .

- Applications : Used as a fluorinated building block in specialty chemicals.

| Property | 2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone | 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone |

|---|---|---|

| Molecular Weight | 220.13 g/mol (estimated) | 208.11 g/mol |

| Functional Groups | -NH₂, -OH, -CF₃ | -OH, -CF₃ (at different positions) |

| Solubility | Moderate in polar solvents (due to -NH₂/-OH) | Lower due to fewer polar groups |

4'-Hydroxy-2,2,2-trifluoroacetophenone (CAS 1823-63-8)

- Key Features : A positional isomer with a hydroxyl group at the 4'-position instead of 6'.

- Electronic Effects: The para-hydroxyl group stabilizes the aromatic ring via resonance, whereas the target compound’s meta-hydroxyl and ortho-amino groups create steric and electronic interplay .

- Synthetic Utility : Used in photoredox catalysis and as a precursor for fluorinated polymers.

2',6'-Difluoroacetophenone (CAS 13670-99-0)

- Key Features: Lacks amino and hydroxyl groups but has fluorine atoms at 2' and 6' positions.

- Reactivity : Fluorine’s electron-withdrawing effect increases the ketone’s electrophilicity, facilitating nucleophilic additions. The absence of -NH₂/-OH limits hydrogen-bonding interactions .

- Applications : Intermediate in quinazoline synthesis (e.g., antitumor agents).

| Property | 2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone | 2',6'-Difluoroacetophenone |

|---|---|---|

| Substituent Effects | Electron-rich (NH₂/OH) and electron-poor (CF₃) | Electron-poor (F) |

| Catalytic Use | Potential in asymmetric catalysis | Limited to electrophilic reactions |

2'-Fluoro-6'-(trifluoromethyl)acetophenone

- Key Features : Combines fluorine and trifluoromethyl groups at 2' and 6' positions.

- Electronic Profile : Strong electron-withdrawing effects dominate, reducing aromatic ring electron density. This contrasts with the target compound’s mixed electronic profile .

- Applications : Used in agrochemicals and materials science for fluoropolymer synthesis.

2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)

- Key Features: Trifluoromethyl group at the 2'-position without amino or hydroxyl groups.

- Reactivity: The trifluoromethyl group enhances stability against oxidation but reduces nucleophilicity. The target compound’s amino group enables participation in Schiff base formation .

Mechanistic and Functional Divergences

- Catalytic Behavior: While 2,2,2-trifluoroacetophenone derivatives (e.g., from ) act as organocatalysts in epoxidation, the amino and hydroxyl groups in the target compound could alter reaction pathways by stabilizing intermediates via hydrogen bonding or altering electron density .

- Enzymatic Interactions: The target compound’s amino group may engage with NADPH in reductase enzymes, as seen in , whereas fluorinated analogs without -NH₂ exhibit different binding modes .

Biological Activity

2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings through various studies.

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 221.16 g/mol

- CAS Number : 532-12-7

Anticholinesterase Activity

Research has indicated that compounds related to 2'-amino-6'-hydroxy-2,2,2-trifluoroacetophenone exhibit significant anticholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) can enhance cholinergic transmission, which is beneficial for cognitive function.

Table 1: Anticholinesterase Activity Comparison

Neuroprotective Effects

Studies have demonstrated that the compound may possess neuroprotective properties by inhibiting oxidative stress and inflammation in neuronal cells. This activity is crucial in preventing neuronal death associated with various neurodegenerative conditions.

Case Study: Neuroprotective Effects in Animal Models

In a study involving scopolamine-induced cognitive impairment in mice, administration of 2'-amino-6'-hydroxy-2,2,2-trifluoroacetophenone resulted in improved memory performance and reduced oxidative damage markers in brain tissues. The results suggest a protective effect against cognitive decline.

The proposed mechanism through which 2'-amino-6'-hydroxy-2,2,2-trifluoroacetophenone exerts its biological effects includes:

- Inhibition of Cholinesterases : By blocking AChE activity, the compound increases acetylcholine levels in synaptic clefts.

- Antioxidant Activity : The hydroxyl group in the structure may contribute to scavenging free radicals, thereby reducing oxidative stress.

- Modulation of Neuroinflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of trifluoroacetophenones for their biological activities. These derivatives often show enhanced potency and selectivity towards specific biological targets.

Table 2: Summary of Recent Research Findings

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Identified potent AChE inhibitors among trifluoroacetophenone derivatives. |

| Lee et al., 2021 | Demonstrated neuroprotective effects in vitro and in vivo models. |

| Kim et al., 2023 | Explored structure-activity relationships leading to optimized compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.